molecular formula C6H8O2 B160398 Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) CAS No. 139549-28-3

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI)

Cat. No.: B160398
CAS No.: 139549-28-3
M. Wt: 112.13 g/mol
InChI Key: IDERQXFNYYVIFI-UHFFFAOYSA-N
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Description

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is a derivative of cyclopropane, featuring an aldehyde group and an acetyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of cyclopropanecarboxylic acid derivatives followed by acetylation. This approach allows for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Cyclopropanecarboxylic acid

    Reduction: Cyclopropanemethanol

    Substitution: Various substituted cyclopropane derivatives

Mechanism of Action

The mechanism of action of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of biomolecules .

Comparison with Similar Compounds

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can be compared with other similar compounds, such as:

    Cyclopropanecarboxaldehyde: Lacks the acetyl group, resulting in different reactivity and applications.

    Cyclopropanemethanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and uses.

    Cyclopropanecarboxylic acid:

The uniqueness of Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) lies in its combination of an aldehyde and an acetyl group on the cyclopropane ring, providing distinct reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

1-acetylcyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDERQXFNYYVIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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